tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate
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Overview
Description
tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate: is a chemical compound with the molecular formula C9H18INO3 and a molecular weight of 315.15 g/mol . It is often used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate iodinated alcohol under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the iodinated alcohol in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a simpler carbamate derivative.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N) or pyridine (Py) are used.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deiodinated carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of protected amines and amino acids .
Biology:
- Utilized in the study of enzyme mechanisms and protein modifications.
- Acts as a probe in biochemical assays to investigate molecular interactions .
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in modulating biological pathways and its potential as a pharmacological agent .
Industry:
- Used in the production of specialty chemicals and intermediates for various industrial applications.
- Employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The presence of the iodine atom and the carbamate group allows for specific binding and modulation of biological pathways .
Comparison with Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
tert-Butyl N-hydroxycarbamate: Lacks the hydroxy and iodine groups, used primarily as a protecting group in organic synthesis.
Uniqueness:
- The presence of the iodine atom in tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate makes it unique compared to other carbamates. This iodine atom allows for specific substitution reactions and can be used as a handle for further functionalization.
- The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for use in different research and industrial applications .
Properties
Molecular Formula |
C9H18INO3 |
---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18INO3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
MMKDFIAFTHEGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CI)O |
Origin of Product |
United States |
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